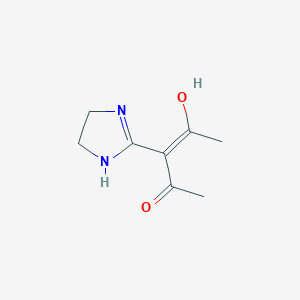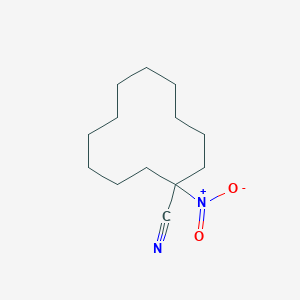
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, is an organosilicon compound characterized by the presence of isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic isocyanates, making it valuable in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis and substitution reactions, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Siloxane oxides.
Reduction: Amino-substituted disiloxanes.
Substitution: Various functionalized disiloxanes depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, finds applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, exerts its effects involves the interaction of its isocyanate groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraisocyanato-1,3-dimethyl-disiloxane
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, stands out due to its combination of phenyl and isocyanate groups, which impart unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials.
Eigenschaften
CAS-Nummer |
85314-78-9 |
|---|---|
Molekularformel |
C16H10N4O5Si2 |
Molekulargewicht |
394.44 g/mol |
IUPAC-Name |
[diisocyanato(phenyl)silyl]oxy-diisocyanato-phenylsilane |
InChI |
InChI=1S/C16H10N4O5Si2/c21-11-17-26(18-12-22,15-7-3-1-4-8-15)25-27(19-13-23,20-14-24)16-9-5-2-6-10-16/h1-10H |
InChI-Schlüssel |
FRNSVPSQFUCKFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](N=C=O)(N=C=O)O[Si](C2=CC=CC=C2)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)








